molecular formula C18H28N2O2 B3884882 (2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine

(2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine

Cat. No.: B3884882
M. Wt: 304.4 g/mol
InChI Key: CUIPWHHFEVOJET-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine, also known as MPEP, is a compound that has been widely used in scientific research due to its potential as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

(2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where glutamate binds. This binding reduces the activity of the receptor, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce alcohol consumption. This compound has also been shown to have potential neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is that it is a highly specific modulator of mGluR5, which allows researchers to study the effects of this receptor without affecting other receptors. However, one limitation of using this compound is that it can be difficult to administer in vivo, as it has poor bioavailability and a short half-life.

Future Directions

For research on (2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine include exploring its potential therapeutic effects in a variety of conditions, including addiction and neurodegenerative diseases. Additionally, researchers may investigate the effects of combining this compound with other compounds to enhance its efficacy or reduce its side effects. Finally, researchers may explore the potential of this compound as a tool for studying the role of mGluR5 in physiological processes.

Scientific Research Applications

(2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine has been widely used in scientific research as a modulator of mGluR5. This receptor is involved in a variety of physiological processes, including learning and memory, anxiety, and addiction. This compound has been shown to have potential therapeutic effects in a variety of conditions, including Fragile X syndrome, Parkinson's disease, and addiction.

Properties

IUPAC Name

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-19(2)12-10-17-15-20(13-14-22-17)11-6-8-16-7-4-5-9-18(16)21-3/h4-9,17H,10-15H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIPWHHFEVOJET-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1CN(CCO1)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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